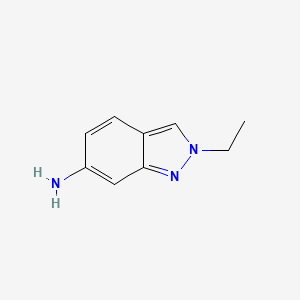

2-ethyl-2H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-3-4-8(10)5-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQLGRSPVIDMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2h Indazol 6 Amine and Analogues

Historical and Contemporary Approaches to 2H-Indazole Synthesis

The indazole ring system can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.combeilstein-journals.org Thermodynamically, the 1H-tautomer is generally more stable. nih.govchemicalbook.combeilstein-journals.org Consequently, the regioselective synthesis of 2H-indazoles presents a considerable challenge, and numerous methods have been developed to control this selectivity.

Historically, the Cadogan reductive cyclization has been a cornerstone for the synthesis of 2H-indazoles. nih.govacs.orgresearchgate.netacs.orgnih.gov This reaction typically involves the deoxygenation of o-nitrobenzylidene anilines or related substrates using trivalent phosphorus reagents, such as triethyl phosphite, at elevated temperatures to yield 2-aryl-2H-indazoles. researchgate.netnih.gov A one-pot condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan-type reductive cyclization, provides an efficient route to various 2-substituted 2H-indazoles. acs.org

More contemporary approaches have focused on developing milder and more efficient cyclization conditions. For instance, a [3+2] dipolar cycloaddition of arynes with sydnones has been reported as a rapid and high-yielding method for the synthesis of 2H-indazoles, completely avoiding the formation of the 1H-isomer. acs.orgnih.gov Another modern strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

The Davis-Beirut reaction offers another pathway, particularly for the synthesis of 2H-indazole N-oxides, which can then be reduced to the corresponding 2H-indazoles. nih.govacs.org This reaction can be initiated from o-nitrobenzaldehydes and primary amines. thieme-connect.com

| Cyclization Method | Description | Key Reagents/Conditions | Ref. |

| Cadogan Reductive Cyclization | Deoxygenative cyclization of o-nitro-imines. | Trialkyl phosphites (e.g., P(OEt)₃), high temperatures. | nih.govresearchgate.netacs.org |

| [3+2] Dipolar Cycloaddition | Cycloaddition of arynes and sydnones. | Aryne precursors, sydnones, mild conditions. | acs.orgnih.gov |

| Palladium-Catalyzed Amination | Intramolecular C-N bond formation. | Pd catalyst, ligand, base. | organic-chemistry.orgnih.gov |

| Davis-Beirut Reaction | Formation of 2H-indazole N-oxides. | o-Nitrobenzaldehydes, primary amines, base. | nih.govthieme-connect.com |

The direct alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the substrate, electrophile, and reaction conditions. nih.govresearchgate.net Achieving high regioselectivity for the 2H-isomer is a key synthetic hurdle. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.org

Several strategies have been developed to favor the formation of the less stable 2H-indazole. The choice of the synthetic route itself can dictate the regioselectivity. For example, the Cadogan cyclization of o-nitrobenzylidene amines inherently leads to 2-substituted 2H-indazoles. acs.org Similarly, the [3+2] cycloaddition of arynes and sydnones exclusively produces 2H-indazoles. nih.gov

In direct alkylation reactions, the regioselectivity can be influenced by steric and electronic factors. For instance, the alkylation of indazoles with bulky substituents at the C3 position can favor N2-alkylation. wuxibiology.com The use of specific mediating agents, such as gallium/aluminum or aluminum alone, has been shown to promote the regioselective N2-alkylation of indazoles with various electrophiles. nih.gov

For the synthesis of 2-ethyl-2H-indazol-6-amine, the introduction of the ethyl group at the N2 position is a critical step. Several methods for the selective N2-alkylation of indazoles have been reported.

A highly selective N2-alkylation of 1H-indazoles has been achieved using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate promoter. researchgate.netwuxibiology.comorganic-chemistry.org This method demonstrates excellent regioselectivity for the N2 position, with no N1-isomer being observed in many cases. wuxibiology.com Another metal-free approach utilizes diazo compounds in the presence of TfOH to achieve highly selective N2-alkylation. rsc.org

Reductive amination has also been explored for N-alkylation. While standard reductive amination conditions on indazole itself may not be effective, a two-step process involving enamine formation followed by hydrogenation has been successfully employed for N1-alkylation, suggesting potential for adaptation to N2-selective methods under different conditions. nih.govrsc.org

Direct amination of the indazole ring is less common for introducing the N-substituent. However, copper-catalyzed C-H amination at the C3 position of 2H-indazoles has been reported, indicating the potential for C-N bond formation on the indazole core. acs.org

| N2-Alkylation Method | Reagents | Selectivity | Ref. |

| Trichloroacetimidate Method | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)₂ | High N2 selectivity | researchgate.netwuxibiology.comorganic-chemistry.org |

| Diazo Compound Method | Diazo compounds, TfOH | High N2 selectivity (up to 100/0 N2/N1) | rsc.org |

| Ga/Al or Al-Mediated Alkylation | Allyl/benzyl (B1604629) bromides, α-bromocarbonyl compounds | High N2 selectivity | nih.gov |

Targeted Synthesis of 2-Substituted-2H-Indazol-6-Amine Derivatives

The synthesis of this compound specifically requires the introduction of an amine group at the C6 position. This is typically achieved by the reduction of a corresponding nitro-substituted precursor.

A common and effective strategy for introducing an amine group onto an aromatic ring is through the reduction of a nitro group. In the context of this compound synthesis, this would involve the preparation of 2-ethyl-6-nitro-2H-indazole as a key intermediate. The synthesis of 6-nitroindazoles can be achieved from appropriately substituted starting materials, such as 2-amino-5-nitrotoluene, which can be diazotized and cyclized. orgsyn.org The subsequent N-ethylation would lead to the desired 2-ethyl-6-nitro-2H-indazole.

The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method. tandfonline.comcommonorganicchemistry.com Other common reagents for nitro reduction include tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) in acidic media. commonorganicchemistry.compreprints.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For example, Raney nickel is often preferred over Pd/C when dehalogenation is a concern. commonorganicchemistry.com

A reported synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a close analog, starts from 3-methyl-6-nitro-1H-indazole, where the nitro group is reduced using tin chloride in concentrated HCl with a high yield of 87.3%. preprints.org

| Nitro Reduction Method | Reagents | Notes | Ref. |

| Catalytic Hydrogenation | H₂, Pd/C | Efficient, but can reduce other functional groups. | tandfonline.comcommonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂, HCl | Common and effective method. | preprints.org |

| Zinc | Zn, Acid (e.g., AcOH) | Mild conditions. | commonorganicchemistry.com |

| Raney Nickel | H₂, Raney Ni | Useful when trying to avoid dehalogenation. | commonorganicchemistry.com |

While nitro reduction is the most direct route to the 6-amino functionality, reductive amination can be employed to further modify the amine group. For instance, if a primary amine is obtained via nitro reduction, subsequent reductive amination with an aldehyde or ketone can introduce alkyl substituents on the amine.

In the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, after the initial reduction of the nitro group to form 3-methyl-1H-indazol-6-amine, a reductive amination with formaldehyde (B43269) is used to introduce a methyl group onto the exocyclic amine, forming N,3-dimethyl-1H-indazol-6-amine with a yield of 86.7%. preprints.org This demonstrates the utility of reductive amination in the synthesis of N-alkylated indazol-6-amines.

N-Alkylation and N-Methylation Reactions on Indazole-6-Amine Scaffolds

The N-alkylation of indazoles is a fundamental transformation that is often complicated by a lack of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation. The ratio of these isomers is influenced by several factors, including the substitution pattern on the indazole core, the nature of the alkylating agent, the base, and the solvent system used. beilstein-journals.org

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, in the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the drug pazopanib, selective N2-methylation is a critical step. Research has shown that the methylation of N,3-dimethyl-1H-indazol-6-amine using trimethyl orthoformate in the presence of concentrated sulfuric acid preferentially yields the desired N2-methylated product. mdpi.compreprints.org This selectivity is attributed to the acidic conditions favoring the formation of the N2-alkylated isomer.

In contrast, methylation of 6-nitro-3-methyl-1H-indazole with iodomethane (B122720) using potassium carbonate in DMF results in a mixture of isomers, with the N1-methylated product being major and the N2-methylated product being minor. nih.gov This highlights the significant impact of reaction conditions on regiochemical outcomes. Subsequent reduction of the nitro group provides the corresponding 6-aminoindazole derivatives. nih.gov The choice of base and solvent is also critical; studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1-alkylation, whereas other conditions might lead to different selectivities. beilstein-journals.org

Table 1: Regioselectivity in N-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylation Reagent & Conditions | Major Product | Reference |

|---|---|---|---|

| N,3-dimethyl-1H-indazol-6-amine | Trimethyl orthoformate, H₂SO₄, Toluene/DMF | N2-methylation (73% yield) | mdpi.compreprints.org |

| 6-Nitro-3-methyl-1H-indazole | CH₃I, K₂CO₃, DMF | N1-methylation (Major Isomer) | nih.gov |

| C-7 Substituted Indazoles (e.g., NO₂, CO₂Me) | Alkyl Bromide, NaH, THF | N2-alkylation (≥ 96%) | beilstein-journals.org |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)₂ | N2-alkylation | organic-chemistry.org |

One-Pot Synthetic Procedures for Indazole-Amine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of 2H-indazole derivatives.

A notable example is the copper-catalyzed, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide. acs.org This procedure facilitates the sequential formation of C-N and N-N bonds in a single pot, providing a direct route to the 2H-indazole core with broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgacs.org Copper(I) oxide nanoparticles have also been employed as an efficient catalyst for this transformation under ligand-free conditions. organic-chemistry.org

Another effective one-pot, two-step approach involves the reductive cyclization of substituted hydrazones. These precursors are readily prepared from 2-nitrobenzaldehydes and hydrazines. The subsequent cyclization is mediated by an organophosphorus reagent, yielding 2H-indazol-2-amines. nih.gov Similarly, 2H-indazoles can be prepared from 2-nitrobenzaldehydes and primary amines via a domino imine condensation/reductive cyclization in the presence of an organophosphorus reagent generated in situ. nih.gov

Table 2: One-Pot Syntheses of 2H-Indazole Derivatives

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Copper Catalyst (e.g., CuI, Cu₂O-NP) | Three-component, one-pot; forms C-N and N-N bonds. | organic-chemistry.orgacs.org |

| 2-Nitrobenzaldehydes, Primary Amines | Organophosphorus Reagent, Organosilane | Domino imine condensation/reductive cyclization. | nih.gov |

| ortho-Imino-nitrobenzene substrates | Tri-n-butylphosphine | Reductive cyclization promoted by phosphine. | organic-chemistry.org |

Advanced Catalytic Systems in 2H-Indazole Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of heterocyclic compounds, including 2H-indazoles. These methods often provide high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Cu(II), Ag(I), Rh(III))

Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze the formation of the indazole ring.

Rhodium(III) catalysis has emerged as a powerful tool for synthesizing 2H-indazoles via C-H activation and annulation. For example, Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters affords 3-acyl-2H-indazoles. nih.govnih.gov In these reactions, a silver salt like AgSbF₆ is often used as an additive. nih.gov Another Rh(III)-catalyzed approach involves the [4+1] annulation of azobenzenes with partners like α-keto aldehydes or sulfoxonium ylides. nih.gov The reaction of azobenzenes with vinylene carbonate under Rh(III) catalysis can also lead to 2H-indazoles through ortho-alkylation followed by decarboxylation. acs.org

Copper(II) and other copper species are instrumental in various cyclization strategies. As mentioned, copper catalysts are key in the one-pot synthesis from 2-bromobenzaldehydes. acs.org Copper(II) acetate (B1210297) is also used as an essential component in some rhodium-catalyzed reactions to facilitate β-hydride elimination. nih.gov Furthermore, a tandem reaction catalyzed by both copper and palladium has been developed for the synthesis of phosphorated 2H-indazoles from 2-alkynyl azobenzenes. nih.gov

Silver(I) salts, such as AgSbF₆ or AgOAc, are frequently employed as co-catalysts or additives in transition metal-catalyzed reactions, particularly with rhodium. They typically function as halide scavengers to generate the active cationic catalyst. nih.gov

Davis-Beirut Reaction Applications for 2H-Indazole Derivatives

The Davis-Beirut reaction provides an efficient and robust pathway to 2H-indazoles and their derivatives under either acidic or basic conditions. nih.govwikipedia.org The reaction proceeds from readily available starting materials, typically an o-nitrobenzaldehyde and a primary amine. acs.orgnih.gov

The core mechanism involves the in-situ generation of a highly reactive o-nitrosobenzylidine imine intermediate. This intermediate undergoes a pivotal N-N bond-forming heterocyclization to yield the 2H-indazole ring system. nih.govacs.org The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of substituted 2H-indazoles, including 3-alkoxy-2H-indazoles and novel 3-amino-2H-indazoles, by varying the starting materials. nih.govnih.govresearchgate.net The reaction's robustness and use of inexpensive starting materials make it an attractive method for constructing the 2H-indazole scaffold. wikipedia.org

Base-Catalyzed Tandem Reactions

Base-catalyzed tandem reactions offer an elegant approach to complex molecular structures from simple precursors in a single operation. A notable example in 2H-indazole synthesis is the quantitative conversion of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides. acs.orgnih.gov

This transformation is initiated by a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and proceeds through a tandem sequence of carbon-carbon and subsequent nitrogen-nitrogen bond formations under mild conditions. acs.orgnih.gov The resulting 2H-indazole 1-oxides can then be efficiently deoxygenated using reagents like triphenylphosphine (B44618) or mesyl chloride/triethylamine to afford the final 2H-indazoles. acs.orgnih.gov This methodology tolerates a range of substituents and utilizes commercially available starting materials. nih.gov

Derivatization Strategies of this compound

The this compound molecule possesses two primary sites for further chemical modification: the amino group at the C6 position and the indazole ring itself. The exocyclic primary amine is a particularly versatile handle for derivatization.

Reactions at the 6-Amino Group:

Acylation: The amino group can readily react with acylating agents like acetic anhydride (B1165640) or acyl chlorides in the presence of a base to form the corresponding amides (e.g., 6-acetamidoindazoles). nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), leads to the formation of secondary or tertiary amines at the C6 position. This is a highly effective method for introducing a wide variety of alkyl and aryl substituents. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to a range of urea and thiourea derivatives, which are common motifs in bioactive molecules.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reactions on the Indazole Ring:

While the 2-position is already occupied by an ethyl group, electrophilic aromatic substitution on the benzene (B151609) ring portion of the indazole is possible. The directing effects of the existing amino and fused pyrazole (B372694) rings will influence the position of substitution.

Modern cross-coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings, could be employed if a halo-substituted precursor (e.g., a bromo or iodo derivative) is used or introduced onto the ring. For instance, a Sonogashira coupling can introduce an alkynyl fragment onto the indazole core. d-nb.info

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of properties for materials science applications.

Functionalization at the Indazole Nitrogen Atoms

A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of reactions at the N-1 and N-2 positions of the pyrazole ring. The alkylation of an indazole can lead to a mixture of both N-1 and N-2 alkylated products, with the ratio often dependent on the reaction conditions, the nature of the alkylating agent, and the existing substituents on the indazole core. beilstein-journals.org

Research into the N-alkylation of indazoles has shown that reaction conditions are a key determinant of the regioisomeric outcome. For instance, the alkylation of indazoles in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) can result in an almost 1:1 ratio of the N-1 and N-2 isomers. dergipark.org.tr In contrast, employing a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product with high regioselectivity. beilstein-journals.org

The electronic and steric properties of substituents on the indazole ring also exert significant influence. For example, studies have demonstrated that indazoles with substituents at the C-7 position, such as nitro (NO2) or methoxycarbonyl (CO2Me) groups, can direct alkylation to the N-2 position with excellent selectivity (≥ 96%). beilstein-journals.org Alternative N-alkylation strategies have been developed to achieve specific regioselectivity. One patented method for the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the drug Pazopanib, utilizes trimethyl orthoformate in the presence of sulfuric acid to achieve selective methylation at the N-2 position of N,3-dimethyl-1H-indazol-6-amine. mdpi.com

Table 1: Regioselectivity in N-Alkylation of Indazoles

| Base/Reagent | Solvent | Typical Outcome | Reference |

|---|---|---|---|

| K2CO3 | DMF | Mixture of N-1 and N-2 isomers (approx. 1:1) | dergipark.org.tr |

| NaH | THF | Predominantly N-1 alkylation | beilstein-journals.org |

| Trimethyl orthoformate / H2SO4 | Toluene / DMF | Selective N-2 methylation | mdpi.com |

Chemical Modifications at the Amine Group

The exocyclic amine at the C-6 position of the indazole ring offers a versatile handle for a variety of chemical transformations, including acylation, amidation, and the formation of ureas. These modifications are crucial for building molecular complexity and modulating the biological activity of the resulting compounds.

Selective N-acylation of the 6-amino group can be achieved even in the presence of the unprotected indazole nitrogen atoms. An N-heterocyclic carbene (NHC)-catalyzed oxidative amidation method has been reported to selectively acylate 6-aminoindazole, yielding the corresponding amide in 69% yield without affecting the heterocyclic nitrogen atoms. rsc.org

Amidation reactions are commonly employed to introduce diverse functionalities. In one study, 6-aminoindazole was successfully coupled with various N-substituted proline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent in DMF at an elevated temperature of 80 °C to form the corresponding amides. nih.gov Furthermore, the amine group can be converted into a urea moiety. A patented process describes the reaction of 2,3-dimethyl-2H-indazol-6-amine with various substituted anilines in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce a range of N,N'-disubstituted urea derivatives. google.com

Table 2: Functionalization Reactions at the 6-Amine Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Acylation | Aldehyde, NHC catalyst, DBU | N-Acyl-6-aminoindazole | rsc.org |

| Amidation | N-Substituted Proline, EDCI, DMF | Prolinamide derivative | nih.gov |

| Urea Formation | Substituted Aniline, CDI | N,N'-Disubstituted urea | google.com |

Introduction of Heterocyclic and Aromatic Moieties

Attaching heterocyclic and aromatic systems to the 6-aminoindazole scaffold is a common strategy in drug discovery to generate compounds with enhanced biological properties. This is frequently accomplished through condensation or coupling reactions involving the 6-amino group.

A prominent example is the synthesis of precursors to the kinase inhibitor Pazopanib. The synthesis involves the condensation of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine. amazonaws.com This reaction can be carried out in a mixture of water and methanol (B129727) at room temperature over 24 hours to afford N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine in high yield (86.7%). amazonaws.com Subsequent N-methylation of the pyrimidine-amine linkage can be performed using methyl iodide and cesium carbonate. amazonaws.comnih.gov

Multicomponent reactions (MCRs) provide an efficient pathway to complex heterocyclic structures in a single step. A novel sonochemical strategy utilizes 6-aminoindazole, various aryl aldehydes, and 1,3-cyclodione derivatives (such as barbituric acid or dimedone) in a one-pot reaction promoted by a Brønsted acid. researchgate.net This approach yields highly diverse and functionalized fused heterocyclic systems, including pyrazolo[3,4-f]pyrimido[4,5-b]quinolines and pyrazolo[3,4-a]acridin-10-ones, demonstrating a wide tolerance for different functional groups. researchgate.net

Another strategy involves building a new heterocyclic ring onto the indazole framework. For example, a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative was synthesized by reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde with 4-nitrobenzene-1,2-diamine, followed by the reduction of the nitro group to an amine. tandfonline.com

Table 3: Synthesis of Complex Derivatives via Introduction of Ring Systems

| Starting Materials | Reaction Type | Resulting Moiety / System | Reference |

|---|---|---|---|

| 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | Pyrimidinyl-amine | amazonaws.com |

| 6-aminoindazole, Aryl aldehyde, Dimedone | Multicomponent Reaction (MCR) | Fused Pyrazolo[3,4-a]acridinone | researchgate.net |

| Indazole-6-carbaldehyde, 4-nitrobenzene-1,2-diamine | Condensation / Cyclization | Benzimidazole | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2h Indazol 6 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of indazole derivatives. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra, in conjunction with two-dimensional NMR techniques, allow for the definitive assignment of the substitution pattern on the indazole core.

Proton NMR (¹H NMR) Analysis of Indazole Derivatives

The ¹H NMR spectrum provides valuable information regarding the electronic environment of the protons in the molecule. In the case of 2-ethyl-2H-indazol-6-amine, the position of the ethyl group at N-2 significantly influences the chemical shifts of the aromatic protons of the indazole ring system.

A key diagnostic feature for distinguishing between N-1 and N-2 substituted indazoles is the chemical shift of the proton at the 7-position (H-7). In 2-substituted indazoles, the H-7 proton typically appears at a more upfield (lower ppm) value compared to its counterpart in the N-1 isomer, due to the anisotropic effect of the neighboring nitrogen atom.

For a representative analogue, N,2,3-trimethyl-2H-indazol-6-amine, the ¹H NMR spectrum in CDCl₃ shows the H-4 proton as a doublet at approximately 7.28 ppm, while the H-5 and H-7 protons appear as a doublet of doublets and a singlet at around 6.45 ppm and 6.52 ppm, respectively. mdpi.com The signals for the ethyl group in this compound are expected to present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent nitrogen atom. For instance, in N-ethyl-N-phenylaniline, the methylene quartet appears around 3.03 ppm and the methyl triplet at approximately 1.17 ppm. rsc.org The protons of the amine group at the 6-position would typically appear as a broad singlet.

Table 1: Representative ¹H NMR Data for a 2-Alkyl-2H-Indazol-6-Amine Analogue

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 | d | ~9.0 |

| H-5 | ~6.5 | dd | ~9.0, ~2.0 |

| H-7 | ~6.5 | d | ~2.0 |

| -NH₂ | ~3.8 | br s | - |

| N-CH₂- | ~4.2 | q | ~7.3 |

| N-CH₂-CH₃ | ~1.5 | t | ~7.3 |

| C3-CH₃ | ~2.5 | s | - |

| Note: Data is extrapolated from close structural analogues and general principles of indazole NMR spectroscopy. |

Carbon-13 NMR (¹³C NMR) Characterization

¹³C NMR spectroscopy is a powerful technique for confirming the carbon framework of a molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of the N-substituent. In 2-substituted indazoles, the chemical shifts of the bridgehead carbons (C-3a and C-7a) are particularly informative.

For N,2,3-trimethyl-2H-indazol-6-amine, the ¹³C NMR spectrum in CDCl₃ reveals signals for the indazole carbons within the aromatic region. mdpi.com The carbon of the ethyl group directly attached to the nitrogen (N-CH₂) would be expected in the range of 40-50 ppm, while the terminal methyl carbon (N-CH₂-CH₃) would appear further upfield.

Table 2: Representative ¹³C NMR Data for a 2-Alkyl-2H-Indazol-6-Amine Analogue

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~131 |

| C-3a | ~115 |

| C-4 | ~120 |

| C-5 | ~115 |

| C-6 | ~148 |

| C-7 | ~92 |

| C-7a | ~150 |

| N-CH₂- | ~45 |

| N-CH₂-CH₃ | ~15 |

| C3-CH₃ | ~10 |

| Note: Data is extrapolated from close structural analogues and general principles of indazole NMR spectroscopy. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals for H-4, H-5, and H-7 to their corresponding carbon atoms in the indazole ring, as well as the protons of the ethyl group to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the position of the ethyl group. For a 2-ethyl-2H-indazole, correlations would be expected between the methylene protons of the ethyl group and the C-3 and C-7a carbons of the indazole ring. Such correlations are decisive in differentiating N-1 and N-2 isomers. rsc.orgmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows through-space correlations between protons that are in close proximity. In the case of this compound, a NOESY experiment could show a correlation between the methylene protons of the N-ethyl group and the H-3 proton (if present) or a substituent at the 3-position, as well as with the H-7 proton, further confirming the N-2 substitution pattern. rsc.orgmdpi.com

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. This allows for the straightforward determination of the molecular weight of the compound. For instance, a patent for the closely related 2,3-dimethyl-2H-indazole-6-amine hydrochloride reports an ESI-MS value of m/z 162.2 for the [M+H]⁺ ion. google.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₉H₁₁N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value, with a very low mass error (typically <5 ppm) confirming the molecular formula. HRMS is also invaluable in analyzing the fragmentation patterns to further support the proposed structure. The fragmentation of indazole derivatives often involves characteristic losses, such as the loss of the N-alkyl group or cleavage of the indazole ring system. mdpi.compreprints.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For analogues of this compound, IR spectroscopy provides critical information regarding the vibrations of specific bonds, confirming the presence of key structural motifs.

In the case of N,2,3-trimethyl-2H-indazol-6-amine, a close analogue of the title compound, the Fourier-transform infrared (FT-IR) spectrum reveals characteristic absorption bands. researchgate.net The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500-3300 cm⁻¹. For instance, in a series of 5/6-amino indazole derivatives, the N-H stretching bands for the amine and amide groups were identified between 3410 and 3269 cm⁻¹. researchgate.net Similarly, the FT-IR spectrum of 3-methyl-1H-indazol-6-amine shows distinct peaks at 3338 cm⁻¹ and 3221 cm⁻¹ corresponding to the N-H stretching of the amino group. researchgate.net

The C-H stretching vibrations of the ethyl group and the aromatic indazole ring are expected in the 3100-2850 cm⁻¹ range. For N,2,3-trimethyl-2H-indazol-6-amine, C-H sp³ stretching vibrations are observed at 2974, 2939, and 2900 cm⁻¹. researchgate.net Aromatic C-H stretching in indazole derivatives typically appears around 3059 cm⁻¹. researchgate.net

The C=N and C=C stretching vibrations within the indazole ring system give rise to characteristic bands in the 1650-1450 cm⁻¹ region. In N,2,3-trimethyl-2H-indazol-6-amine, the C=N stretching is assigned to the band at 1624 cm⁻¹, while the C=C stretching vibrations are observed at 1589 and 1510 cm⁻¹. researchgate.net For other indazole derivatives, these aromatic C=C and C=N stretching bands are also noted in similar regions. researchgate.net

The table below summarizes the characteristic IR absorption bands for functional groups found in analogues of this compound, based on data from related compounds.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3410 - 3221 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | ~3059 | researchgate.net |

| Aliphatic C-H (sp³) | Stretching | 2974 - 2900 | researchgate.net |

| C=N (Indazole ring) | Stretching | ~1624 | researchgate.net |

| C=C (Aromatic ring) | Stretching | 1589 - 1510 | researchgate.net |

This data provides a reliable spectroscopic fingerprint for the identification and confirmation of the synthesis of this compound and its derivatives.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For analogues of this compound, this technique provides precise information on molecular conformation, stereochemistry, and the nature of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related 2-substituted indazole derivatives offers significant insights into its likely structural features.

Determination of Molecular Conformation and Stereochemistry

The crystal structures of various 2-substituted indazoles reveal that the indazole ring system is essentially planar. For example, in N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide, the indazole ring system is nearly planar, with a root-mean-square deviation of 0.0361 Å. iucr.org Similarly, the fused ring system in triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate is virtually planar. researchgate.net

The substituent at the 2-position of the indazole ring adopts a specific conformation relative to the planar ring system. In the case of ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, the mean plane of the acetate (B1210297) group is almost perpendicular to the indazolyl ring, with a dihedral angle of 88.05 (7)°. researchgate.net For N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide, the dihedral angle between the benzene (B151609) ring of the tosyl group and the indazole ring is 72.97 (6)°. iucr.org In 2,2′-(Propane-1,3-diyl)bis(2H-indazole), the two indazole rings have a dihedral angle of 60.11 (7)° between them. researchgate.net

The stereochemistry of substituents can be unequivocally determined. For instance, the conformation of the alkyl chain connecting the two indazole moieties in 2,2′-(Propane-1,3-diyl)bis(2H-indazole) is found to be in a trans conformation, resulting in a W-shaped molecule. researchgate.net

The following table presents selected crystallographic data for an analogue, illustrating the typical geometric parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref |

| N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | 10.1459(7) | 9.9506(7) | 18.3720(13) | 95.097(3) | 1847.5(2) | 4 | iucr.org |

| Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate | Monoclinic | P2₁/c | 7.1522(3) | 11.2343(5) | 14.1287(6) | 97.435(2) | 1125.19(9) | 4 | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. For amino-substituted indazoles, hydrogen bonding is a predominant force. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as acceptors. In the crystal structure of N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide, inversion-related dimers are formed through pairs of N—H⋯O hydrogen bonds. iucr.org In other indazole derivatives, C—H⋯N and C—H⋯O non-classical hydrogen bonds contribute to the formation of supramolecular layers. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic indazole rings are frequently observed. These interactions play a crucial role in stabilizing the crystal structure. researchgate.net In the crystal structure of 2,2′-(Propane-1,3-diyl)bis(2H-indazole), weak π–π interactions are observed between inversion-related pyrazole (B372694) rings, with a centroid–centroid separation of 3.746 (2) Å. researchgate.net CH/π hydrogen bonds, where a C-H bond interacts with the π-system of the aromatic ring, are also recognized as significant forces in the crystal packing of such heterocyclic systems. researchgate.net

The table below details the types of intermolecular interactions observed in the crystal structures of analogous indazole derivatives.

| Compound | Intermolecular Interaction Type | Description | Reference |

| N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide | N—H⋯O Hydrogen Bonding | Forms inversion-related dimers. | iucr.org |

| N-[7-Ethoxy-2-(prop-2-en-1-yl)-2H-indazol-6-yl]-4-methylbenzenesulfonamide | C—H⋯O Interactions | Weak interactions that may stabilize the crystal packing. | iucr.org |

| Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate | C—H⋯O and C—H⋯N Hydrogen Bonding | Links molecules to form supramolecular layers. | researchgate.net |

| 2,2′-(Propane-1,3-diyl)bis(2H-indazole) | π–π Stacking | Weak interactions between inversion-related pyrazole rings. | researchgate.net |

| 2H-dibenzo[e,g]indazoles | Hydrogen Bonding, π-π Stacking, C-H/π Interactions | Play an important role in the molecular packing. | researchgate.net |

Applications of 2 Ethyl 2h Indazol 6 Amine and Its Derivatives in Preclinical Research

Indazole-6-Amine Derivatives as Precursors in Pharmaceutical Research

Indazole-6-amine and its analogues serve as crucial starting materials and intermediates in the synthesis of complex molecules for pharmaceutical applications. Their structural features allow for versatile chemical modifications, making them valuable building blocks in drug discovery.

Role as Key Building Blocks in Active Pharmaceutical Ingredient Synthesis

The 6-aminoindazole core is a key component in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its role in the preparation of Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. researchgate.netmdpi.com The synthesis of Pazopanib involves a crucial intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is synthesized from 3-methyl-6-nitro-1H-indazole. mdpi.com This highlights the importance of the indazol-6-amine scaffold in constructing clinically relevant oncology drugs. The synthesis often starts from precursors like 6-nitro-1H-indazole, which is reduced to form the 1H-Indazol-6-amine. This amine can then undergo further modifications, such as methylation and other coupling reactions, to build the final API. mdpi.com The versatility of the 6-aminoindazole structure is also demonstrated in its use for creating various derivatives through reactions like Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl or heteroaryl groups at the 6-position. nih.govrsc.org

Development of Indazole-Based Chemical Libraries for Screening

The indazole scaffold is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. researchgate.net This property makes it an excellent foundation for creating chemical libraries for high-throughput screening in drug discovery. nih.gov Researchers utilize fragment-based lead discovery and knowledge-based drug design to synthesize libraries of indazole derivatives. nih.govresearchgate.net For instance, a fragment-based approach was used to identify an indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov By starting with a small indazole fragment and expanding upon it, potent inhibitors were developed. nih.gov Similarly, in silico (computer-based) screening of libraries containing indazole derivatives has led to the identification of inhibitors for other kinases, such as ULK1, which is involved in autophagy. nih.gov The synthesis of these libraries often involves systematic modifications at various positions of the indazole ring, such as the C3, C5, and C6 positions, to generate a diverse set of molecules for biological evaluation. nih.govresearchgate.net

In Vitro Biological Activity Evaluation of Indazole-Amine Analogues

Analogues of 2-ethyl-2H-indazol-6-amine have been extensively evaluated in vitro for a range of biological activities, demonstrating their potential as therapeutic agents against various diseases.

Antiproliferative Activity against Various Cancer Cell Lines

Indazole derivatives are widely recognized for their potent anticancer properties. researchgate.netmdpi.com Numerous studies have reported the in vitro antiproliferative activity of 6-aminoindazole analogues against a variety of human cancer cell lines. For example, a series of 6-substituted aminoindazole derivatives showed growth inhibitory activity, with one compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibiting a potent IC₅₀ value of 14.3 µM in human colorectal cancer cells (HCT116). researchgate.net Another study found that a 3-carboxamido-2H-indazole-6-arylamide derivative was a potent inhibitor of the WM3629 melanoma cell line with an IC₅₀ value of 38.6 nM. researchgate.net Furthermore, certain polysubstituted indazoles have demonstrated significant antiproliferative activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov Some of these compounds were also found to induce apoptosis and cause cell cycle arrest. nih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (colorectal) | 14.3 ± 4.4 | researchgate.net |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (ovarian) | 18.6 | researchgate.net |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A549 (lung) | 4.21 | researchgate.net |

| 3-carboxamido-2H-indazole-6-arylamide (10d) | WM3629 (melanoma) | 0.0386 | researchgate.net |

| 1H-indazole derivative (6o) | K562 (leukemia) | 5.15 | researchgate.net |

| Polysubstituted indazole | A2780 (ovarian) | 0.64 - 17 | nih.gov |

| Polysubstituted indazole | A549 (lung) | 0.64 - 17 | nih.gov |

In Vitro Anti-leishmanial Efficacy Studies

Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to the limitations of current therapies. csic.esnih.gov Indazole derivatives have emerged as promising candidates for anti-leishmanial drugs. csic.esmdpi.com Studies have shown that various indazole analogues exhibit potent in vitro activity against different Leishmania species. For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated against L. amazonensis, L. infantum, and L. mexicana, with some compounds showing activity comparable to the standard drug Amphotericin B against the promastigote stage. mdpi.com Another study on 2-benzyl-5-nitroindazolin-3-one derivatives found that several compounds were highly active against L. amazonensis amastigotes, the clinically relevant form of the parasite. csic.esnih.gov One compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), was particularly potent with an IC₅₀ of 0.46 µM against amastigotes. csic.esnih.gov

Table 2: In Vitro Anti-leishmanial Activity of Selected Indazole Derivatives

| Compound/Derivative Series | Leishmania Species | Stage | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazole (NV7) | L. infantum | Promastigote | Comparable to Amphotericin B | mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. infantum | Promastigote | Comparable to Amphotericin B | mdpi.com |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigote | 0.46 ± 0.01 | csic.esnih.gov |

| 3-chloro-6-nitro-1H-indazole derivative (4) | L. infantum | Promastigote | Strong to moderate activity | tandfonline.com |

In Vitro Antimicrobial and Antifungal Investigations

The rise of antimicrobial resistance has created a pressing need for new antibacterial and antifungal agents. nih.gov The indazole scaffold has been explored for its potential in this area. nih.govresearchgate.net Several studies have reported the synthesis and evaluation of indazole derivatives against various microbial strains. A series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Bacillus cereus and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov In another study, novel indazole-linked triazoles were developed as potent antifungal agents, with some compounds showing remarkable activity against Aspergillus species. biocon.re.kr Furthermore, some 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govnih.gov The antimicrobial activity is often dependent on the specific substitutions on the indazole ring. nih.gov

Table 3: In Vitro Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound/Derivative Series | Microbial Strain | Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Bacillus cereus, Escherichia coli | Active | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Active | nih.gov |

| Indazole-linked triazole (11c) | Aspergillus spp. | Potent activity | biocon.re.kr |

| Indazole-linked triazole (11h-j) | Aspergillus spp. | Remarkable activity | biocon.re.kr |

| 2,3-diphenyl-2H-indazole (18, 23) | Candida albicans, Candida glabrata | Growth inhibition | nih.gov |

| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | MIC = 250 µg/mL | nih.gov |

In Vitro Anti-inflammatory Potential through Enzyme Inhibition (e.g., COX-2)

The anti-inflammatory properties of indazole derivatives have been a significant area of investigation. A primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator in the inflammatory pathway. nih.govnih.gov

Studies have demonstrated that various indazole derivatives can effectively inhibit COX-2 activity in vitro. For instance, a study on the anti-inflammatory activity of indazole and its derivatives revealed a concentration-dependent inhibition of COX-2. nih.gov In this research, 5-aminoindazole, a related compound, showed a maximum of 78% inhibition at a concentration of 50 μM, with an IC50 value of 12.32 μM. nih.gov For comparison, the standard COX-2 inhibitor celecoxib (B62257) had an IC50 value of 5.10 μM in the same assay. nih.gov

Another study synthesized a series of 2,3-diphenyl-2H-indazole derivatives and evaluated their in vitro inhibitory activity against human COX-2. researchgate.net Several of these compounds displayed notable COX-2 inhibition. researchgate.net Specifically, compounds 18 , 21 , 23 , and 26 from this series were identified as active inhibitors. researchgate.net

While direct data on this compound is limited in the provided search results, the consistent anti-inflammatory and COX-2 inhibitory activity observed across a range of substituted indazole scaffolds suggests that derivatives of this compound could also possess similar potential. The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in compounds with diverse biological activities, including anti-inflammatory effects. nih.govnih.govresearchgate.net

The general mechanism of action for these indazole-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production by inhibiting COX enzymes. nih.gov

Table 1: In Vitro COX-2 Inhibition by Selected Indazole Derivatives

| Compound | Concentration (μM) | % Inhibition | IC50 (μM) | Source |

| 5-Aminoindazole | 50 | 78 | 12.32 | nih.gov |

| Indazole | 50 | 70 | 23.42 | nih.gov |

| 6-Nitroindazole | 50 | 68 | 19.22 | nih.gov |

| Celecoxib (Standard) | Not Specified | Not Specified | 5.10 | nih.gov |

This table is based on data from in vitro assays and is for informational purposes only.

In Vitro Antiprotozoal Activities

The indazole scaffold has been identified as a promising framework for the development of novel antiprotozoal agents. grafiati.comresearchgate.net Several studies have reported the in vitro efficacy of indazole derivatives against a range of protozoan parasites.

One study investigated a series of 2,3-diphenyl-2H-indazole derivatives against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net The results showed that many of the synthesized compounds exhibited potent antiprotozoal activity, in some cases surpassing the efficacy of the reference drug, metronidazole (B1676534). For example, compound 18 in this series was found to be 12.8 times more active than metronidazole against G. intestinalis. researchgate.net

Another research effort focused on the synthesis and antiprotozoal activity of 2-phenyl-2H-indazole derivatives. grafiati.com This study evaluated 16 new compounds against E. histolytica, G. intestinalis, and T. vaginalis, revealing that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored antiprotozoal activity. grafiati.com

Furthermore, indazole N-oxide derivatives have also been explored for their antiprotozoal properties. researchgate.net A study on these compounds reported that 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed significant antichagasic activity against Trypanosoma cruzi. researchgate.net Additionally, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide demonstrated leishmanicidal activity. researchgate.net

While specific data for this compound was not found in the provided search results, the consistent and potent antiprotozoal activity observed across various substituted indazole series highlights the potential of this chemical class in the search for new antiparasitic drugs. grafiati.comresearchgate.net

Mechanistic Studies at the Molecular and Cellular Level (In Vitro)

Investigation of Enzyme Inhibition Profiles (e.g., Kinase Inhibition, IDO1 Inhibition)

The indazole scaffold is a key component in a variety of enzyme inhibitors, with significant research focused on protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net

Kinase Inhibition: Indazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comresearchgate.net

Protein Kinase B (Akt): A series of heteroaryl-pyridine indazole analogues were developed as potent, ATP-competitive, and reversible inhibitors of Akt. One indazole-pyridine analogue demonstrated a Ki of 0.16 nM and exhibited good selectivity against other kinases. researchgate.net

Fibroblast Growth Factor Receptor (FGFR): Novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR inhibitors. nih.gov For instance, one derivative showed an IC50 of 69.1 ± 19.8 nM for FGFR1. nih.gov Further optimization led to a compound with an even lower IC50 of 30.2 ± 1.9 nM. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were synthesized as potent FLT3 inhibitors. tandfonline.com The most potent compound, 8r , had an IC50 of 41.6 nM against FLT3 and was even more effective against a drug-resistant mutant, FLT3-D835Y, with an IC50 of 5.64 nM. tandfonline.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that plays a role in immune suppression, particularly in the tumor microenvironment. nih.govnih.gov Indazole-based compounds have emerged as promising IDO1 inhibitors.

A study focused on 6-substituted aminoindazole derivatives, designed based on the structures of clinical IDO1 inhibitors, identified N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) as a compound with potent anti-proliferative activity in human colorectal cancer cells (IC50 of 0.4 ± 0.3 μM) and the ability to suppress IDO1 protein expression. nih.gov

Research on 4,6-disubstituted-1H-indazole-4-amine derivatives showed that these compounds could act as TDO and dual IDO1/TDO inhibitors. nih.gov For example, compound HT-37 demonstrated dual inhibitory activity with IC50 values of 0.91 μM for IDO1 and 0.46 μM for TDO. nih.gov

Previous work has indicated that the 6-aminoindazole template can form a hydrogen bond with the heme propionate (B1217596) in the IDO1 active site, highlighting the importance of this structural feature. researchgate.net

Analysis of Cellular Pathway Modulation

The biological effects of this compound derivatives at the cellular level are often a direct consequence of their enzyme-inhibiting activities, leading to the modulation of key signaling pathways.

For instance, a study on 1H-indazole-3-amine derivatives revealed that the most promising compound, 6o , induced apoptosis and affected the cell cycle in the K562 chronic myeloid leukemia cell line. researchgate.net Mechanistic investigations suggested that this was potentially achieved by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. researchgate.net

In the context of IDO1 inhibition, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) was found to induce G2/M cell cycle arrest in HCT116 human colorectal cancer cells. nih.gov This cellular effect is linked to its ability to suppress IDO1 protein expression, thereby interfering with tryptophan metabolism, which is crucial for cancer cell proliferation. nih.gov

Furthermore, indazole derivatives targeting kinases can significantly impact cellular signaling. For example, inhibitors of the PI3K/Akt/mTOR pathway, which often feature an indazole core, can modulate downstream cellular processes such as cell growth, proliferation, and survival. While direct evidence for this compound is not available in the provided results, the established role of indazole derivatives as kinase inhibitors suggests that they can modulate these critical cellular pathways. researchgate.net

Characterization of Target Engagement and Binding Interactions

Understanding how this compound derivatives interact with their molecular targets is crucial for rational drug design and optimization. Molecular docking and X-ray crystallography studies have provided valuable insights into the binding modes of various indazole-based inhibitors.

In the context of kinase inhibition, the indazole ring often plays a key role as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site. tandfonline.com For example, in the development of FLT3 inhibitors, molecular docking studies showed that the indazole structure was a crucial hinge-binding motif. tandfonline.com

For IDO1 inhibitors, the interaction with the heme cofactor in the enzyme's active site is a defining feature. The indazole scaffold is known to be a heme binder. nih.gov Docking studies of 6-aminoindazole derivatives have shown that the 6-NH group can form a hydrogen bond with the 7-propionate of the heme ion. researchgate.net This interaction helps to anchor the inhibitor in the active site. The design of these inhibitors often considers two hydrophobic pockets, pocket A and pocket B, within the active site. The indazole moiety typically occupies pocket A. researchgate.net

In the case of COX-2 inhibition by 2,3-diphenyl-2H-indazole derivatives, docking calculations suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. researchgate.net This implies that the indazole derivatives likely occupy the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid.

Structure-Activity Relationship (SAR) Studies of Substituted Indazol-6-Amine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the indazole scaffold influence biological activity. These studies guide the design of more potent and selective compounds.

For 6-substituted aminoindazole derivatives designed as IDO1 inhibitors, derivatization of the indazole structure is a key consideration. nih.gov One study synthesized a library of 6-substituted aminoindazoles to evaluate their cytotoxic and IDO1 inhibitory activities. nih.gov It was found that for 4,6-disubstituted-1H-indazole derivatives, the substituents at the C-6 position significantly affected the activity and selectivity for IDO1 versus TDO. nih.gov

In the development of kinase inhibitors, substitutions on the indazole ring are critical for potency and selectivity. For example, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, various substitutions led to compounds with potent anti-proliferative effects, with one compound exhibiting an IC50 of 8.3 nM against the HL60 cell line. mdpi.com

The position of the amino group on the indazole ring is also important. For instance, in the context of IDO1 inhibition, a 6-amino group was found to strongly reduce inhibitory activity in one series of compounds, suggesting that the placement and accessibility of this group are critical for interaction with the target. nih.gov

A review of YC-1, a 1-benzyl indazole derivative, highlighted detailed SAR for various positions of the indazole core. nih.gov For instance, substitutions at the ortho position of the benzyl (B1604629) ring with fluoro or cyano groups led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov While this example is not a 6-aminoindazole, it illustrates the general principles of SAR for the indazole scaffold.

Impact of Substituent Variation on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key modifications that enhance the therapeutic potential of these compounds.

Research into indazole derivatives as anticancer agents has shown that substituent changes can dramatically alter their potency. For instance, in a series of (1H-indazol-6-yl)pyrimidine derivatives, the substituent at the pyrimidine (B1678525) C2 position was found to be critical for antiproliferative activity. Replacing a pyridyl group with a 2-(4-ethylpiperazin-1-yl)pyrimidine group maintained activity against the 4T1 cancer cell line. rsc.orgrsc.org However, introducing an amino substituent at the same position resulted in a significant decrease in activity against most tested cell lines, suggesting a different mechanism of action. rsc.orgrsc.org

Further studies on 6-substituted aminoindazole derivatives revealed that N-aromatic substitutions could lead to considerable cytotoxicity against A549 (lung carcinoma) and SNU-638 (gastric carcinoma) cancer cell lines, with IC50 values ranging from 0.7 to 10 μM. rsc.org One of the most potent compounds identified in this series was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibited an IC50 value of 0.4 μM in HCT116 human colorectal cancer cells. rsc.org This highlights the positive impact of a substituted benzyl group at the 6-amino position.

In the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), modifications to a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide scaffold were explored. tandfonline.com Introducing different substituents on the terminal benzamide or phenyl urea moiety led to a range of inhibitory activities. A compound featuring a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide group was found to be a highly potent inhibitor against FLT3 and its mutants. tandfonline.com The size of the substituent was also found to be important; an N-methyl group was identified as a suitable size to occupy a specific hydrophobic pocket. tandfonline.com

The following table summarizes the impact of various substituents on the biological activity of selected indazole derivatives.

| Compound/Derivative | Core Scaffold | Substituent(s) | Biological Activity (IC₅₀) | Target/Cell Line | Reference |

| 2j | (E)-5-(3-(3,5-dimethoxystyryl)-1H-indazol-6-yl)pyridin-2-amine | 2-amino on pyridyl group | Reduced activity (except A549) | Multiple cancer cell lines | rsc.org |

| 2k | (E)-5-(3-(3,5-dimethoxystyryl)-1H-indazol-6-yl)pyrimidine | 2-(4-ethylpiperazin-1-yl) on pyrimidine | Maintained activity vs. 2f | 4T1 | rsc.org |

| 2l | (E)-5-(3-(3,5-dimethoxystyryl)-1H-indazol-6-yl)pyrimidin-2-amine | 2-amino on pyrimidine | Significantly decreased activity (except A549) | Multiple cancer cell lines | rsc.org |

| 36 | N-benzyl-1,3-dimethyl-1H-indazol-6-amine | 4-fluorobenzyl | 0.4 ± 0.3 μM | HCT116 | rsc.org |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | 3-morpholino-5-(trifluoromethyl)benzamide | 41.6 nM | FLT3 Kinase | tandfonline.com |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | 3-morpholino-5-(trifluoromethyl)benzamide | 22.8 nM | FLT3-ITD (W51) | tandfonline.com |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | 3-morpholino-5-(trifluoromethyl)benzamide | 5.64 nM | FLT3-TKD (D835Y) | tandfonline.com |

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance desired biological activities while minimizing off-target effects. For this compound derivatives, various strategies have been employed to improve potency and selectivity.

One common strategy is structural optimization based on a known kinase inhibitor scaffold. tandfonline.com For example, starting from a quinazoline-based FLT3 inhibitor, researchers designed and synthesized a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. tandfonline.com This scaffold hopping and subsequent optimization of substituents on the benzamide and phenyl urea moieties led to the discovery of compound 8r , which demonstrated potent inhibitory activity against FLT3 and its drug-resistant mutants with nanomolar IC50 values. tandfonline.com This compound also showed high selectivity when profiled against a panel of 42 other protein kinases. tandfonline.com

Another key optimization strategy involves modifying the core indazole structure itself and its substituents to achieve better interaction with the target protein. In the development of Aurora B kinase inhibitors, an optimization strategy applied to an indazole scaffold led to a compound with nearly 20-fold selectivity for Aurora B over the closely related Aurora A kinase. chim.it Molecular modeling indicated that the indazole moiety was crucial for hydrogen bonding within the ATP-binding site of the kinase, and further modifications refined this interaction to enhance selectivity. chim.it

Furthermore, in the pursuit of selective estrogen receptor degraders (SERDs), SAR studies on an indazole-based compound revealed that replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Additionally, incorporating larger substituents like a trifluoromethyl (CF3) group on the para-position of an adjacent aryl ring improved the compound's efficacy in degrading the receptor. nih.gov

The table below showcases examples of optimization strategies and their results.

| Lead Compound/Scaffold | Optimization Strategy | Optimized Compound | Improvement | Target | Reference |

| Quinazoline FLT3 inhibitor | Scaffold hopping to indazole-benzimidazole and substituent optimization | 8r | Potent inhibitor of FLT3 and its mutants (IC₅₀ = 41.6 nM for FLT3) with high selectivity. | FLT3 Kinase | tandfonline.com |

| Indazole Scaffold | Substituent modification for selectivity | Compound 134 | ~20-fold selectivity for Aurora B (IC₅₀ = 0.099 μM) vs. Aurora A (IC₅₀ = 1.9 μM). | Aurora B Kinase | chim.it |

| Indazole-based SERD (Compound 85) | Substitution at ethyl and aryl positions | Cyclobutyl and CF₃ substituted analog | Enhanced potency and improved degradation efficacy. | Estrogen Receptor | nih.gov |

| Synthesis of N,2,3-trimethyl-2H-indazol-6-amine | Altering reaction sequence (reduction then methylation) | N,2,3-trimethyl-2H-indazol-6-amine | Comparable yield (55%) without need for column chromatography. | Pazopanib Intermediate | mdpi.com |

Computational and Theoretical Investigations of 2 Ethyl 2h Indazol 6 Amine Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of molecules. These methods are used to model the geometric and electronic features of indazole analogues, which in turn dictate their reactivity and physical characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical compounds. researchgate.netdergipark.org.tr For indazole analogues, DFT calculations are frequently performed to determine key quantum chemical parameters that correlate with molecular reactivity and stability. nih.gov

A central aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT studies on various indazole derivatives have calculated these parameters to predict their behavior in different chemical environments. For instance, in the context of developing corrosion inhibitors, a higher EHOMO value for an indazole derivative suggests a greater capacity to donate electrons to the vacant d-orbitals of a metal, while a lower ELUMO indicates the ability to accept electrons from the metal, facilitating strong adsorption and protection. researchgate.netbohrium.com

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (σ), are also calculated to provide a more comprehensive reactivity profile. dergipark.org.tr These parameters help in comparing the relative reactivity of different analogues. For example, a study on 1-butyl-1H-indazole-3-carboxamide derivatives used DFT calculations at the B3LYP/6-311+ level to identify analogues with the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.79 | -0.93 | 5.86 |

| 4-chloro-1H-indazole | -6.84 | -1.25 | 5.59 |

| 4-amino-1H-indazole | -5.71 | -0.51 | 5.20 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules like indazole analogues. These theoretical predictions are crucial for validating experimental data and understanding the structural features that give rise to specific spectral signatures. core.ac.ukresearchgate.net

Vibrational spectroscopy (Infrared and Raman) is a key area where computational analysis provides significant insights. By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net This calculated spectrum is then compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific functional groups and types of atomic motion, such as stretching, bending, and torsional modes. For example, computational studies on 1H-indazole-3-carbaldehyde and other derivatives have successfully assigned vibrational modes associated with C-H, N-H, C=O, and C-N bonds. researchgate.net

Similarly, electronic spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. Such calculations help in understanding the electronic transitions between molecular orbitals (e.g., π→π* or n→π*) that are responsible for the observed absorptions. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed and are invaluable for confirming the structural integrity of newly synthesized indazole analogues. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for studying the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules. These methods provide a four-dimensional view (including time) of molecular processes.

Ligand-Protein Docking for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as an indazole analogue) when bound to a biological target, typically a protein receptor. scispace.com This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.netbiotech-asia.org A more negative score typically indicates a stronger and more stable interaction. Docking studies on indazole derivatives have been extensively performed to explore their potential as inhibitors of various protein kinases, which are crucial targets in cancer treatment. researchgate.net

For example, docking studies have been used to investigate the interactions of indazole scaffolds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. biotech-asia.orgnih.gov These studies identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole ligand and specific amino acid residues in the protein's active site (e.g., Cys919, Glu917, Phe918). nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to the indazole scaffold to enhance binding affinity and selectivity. nih.gov

| Indazole Analogue | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole-Sulfonamide 9 | JAK3 Kinase | -8.8 | LEU828, LEU956, VAL884 | mdpi.com |

| Indazole-Sulfonamide 10 | ROCK1 Kinase | -9.5 | LEU108, ILE82, VAL90 | mdpi.com |

| Indazole Derivative 8v | Renal Cancer Protein (6FEW) | -9.1 | Not specified | nih.gov |

| Indazole Analogue 5 | VEGFR2 Kinase | -19.2 (TIE) | Phe918, Thr916, Glu917 | nih.gov |

TIE: Total Interaction Energy

Conformational Analysis of Indazole Scaffolds

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. For flexible molecules like many indazole derivatives, which may have rotatable bonds in their substituents, this analysis is critical.

Computational methods can systematically explore the conformational space of an indazole analogue to identify the most probable shapes it will adopt in solution or within a protein binding site. nih.gov This is particularly important for designing inhibitors, as the molecule must adopt a specific conformation to fit snugly into the active site of its target protein. acs.org For instance, a computational analysis of the conformational ensembles of indazole-based EGFR inhibitors helped rationalize their structure-based design. nih.gov Understanding the conformational flexibility of the scaffold and its side chains allows researchers to design more rigid analogues that are "pre-organized" for binding, which can lead to improved potency and selectivity. acs.org

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energetic barriers associated with different possible pathways. nih.gov This insight is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

For the synthesis of indazole derivatives, computational studies have been used to understand and predict regioselectivity, a common challenge in these reactions. For example, the alkylation of an indazole can occur at either the N1 or N2 position, often leading to a mixture of products. beilstein-journals.org DFT calculations have been employed to investigate the transition states for both N1 and N2 alkylation pathways. By comparing the activation energies of these transition states, researchers can predict which regioisomer will be the major product under specific reaction conditions. beilstein-journals.orgwuxibiology.com

Mechanistic studies have also been applied to more complex cyclization reactions that form the indazole core itself. In the Davis-Beirut reaction, which synthesizes 2H-indazoles, DFT calculations provided evidence for a proposed mechanism involving an o-nitrosobenzylidine imine intermediate, helping to understand the intricacies of this N-N bond-forming heterocyclization. nih.gov These computational investigations not only explain experimental observations but also provide a predictive framework for designing new synthetic strategies for complex heterocyclic molecules. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability